

Application Notes and Protocols: 4-Amino-1,3,5-trimethylpyrazole hydrochloride

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Compound of Interest

Compound Name: 4-Amino-1,3,5-trimethylpyrazole
hydrochloride

Cat. No.: B581376

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the chemical properties, synthesis, and potential applications of **4-Amino-1,3,5-trimethylpyrazole hydrochloride**. The accompanying protocols offer detailed methodologies for its use as a chemical intermediate in synthetic chemistry.

Physicochemical Properties

4-Amino-1,3,5-trimethylpyrazole hydrochloride is a heterocyclic amine that serves as a versatile building block in organic synthesis.^{[1][2]} Its pyrazole core is a key feature in many biologically active compounds.^[3]

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ ClN ₃	[2][4]
Molecular Weight	161.63 g/mol	[2][4]
Appearance	Solid	[2]
Purity	Typically ≥95%	[2][4]
CAS Number	1185303-62-1	[4]
Synonyms	1,3,5-Trimethyl-1H-pyrazol-4-amine hydrochloride; 1,3,5-Trimethyl-1H-pyrazol-4-ylamine hydrochloride	[2]

Synthesis Protocol

The synthesis of **4-Amino-1,3,5-trimethylpyrazole hydrochloride** can be achieved in a two-step process starting from the corresponding nitro-pyrazole precursor. The first step involves the reduction of the nitro group to an amine, followed by salt formation with hydrochloric acid.

Step 1: Synthesis of 4-Amino-1,3,5-trimethylpyrazole (Free Base)

This protocol is adapted from a similar synthesis of 4-Amino-1,3,5-trimethylpyrazole.[5]

Materials:

- 4-Nitro-1,3,5-trimethylpyrazole
- Raney Nickel
- Methanolic Ammonia
- Hydrogen Gas
- Ethyl Ether

- Filtration apparatus
- High-pressure hydrogenation vessel

Procedure:

- In a high-pressure hydrogenation vessel, combine 4-Nitro-1,3,5-trimethylpyrazole (0.014 moles) and Raney Nickel (1 g).
- Add 100 mL of methanolic ammonia to the vessel.
- Pressurize the vessel with hydrogen gas to 50 psi.
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
- Carefully filter the catalyst from the reaction mixture.
- Concentrate the filtrate in vacuo to obtain a residue.
- Triturate the residue with ethyl ether multiple times.
- Decant the ethyl ether and concentrate it to dryness to yield 4-Amino-1,3,5-trimethylpyrazole as a solid.^[5]

Step 2: Formation of 4-Amino-1,3,5-trimethylpyrazole hydrochloride

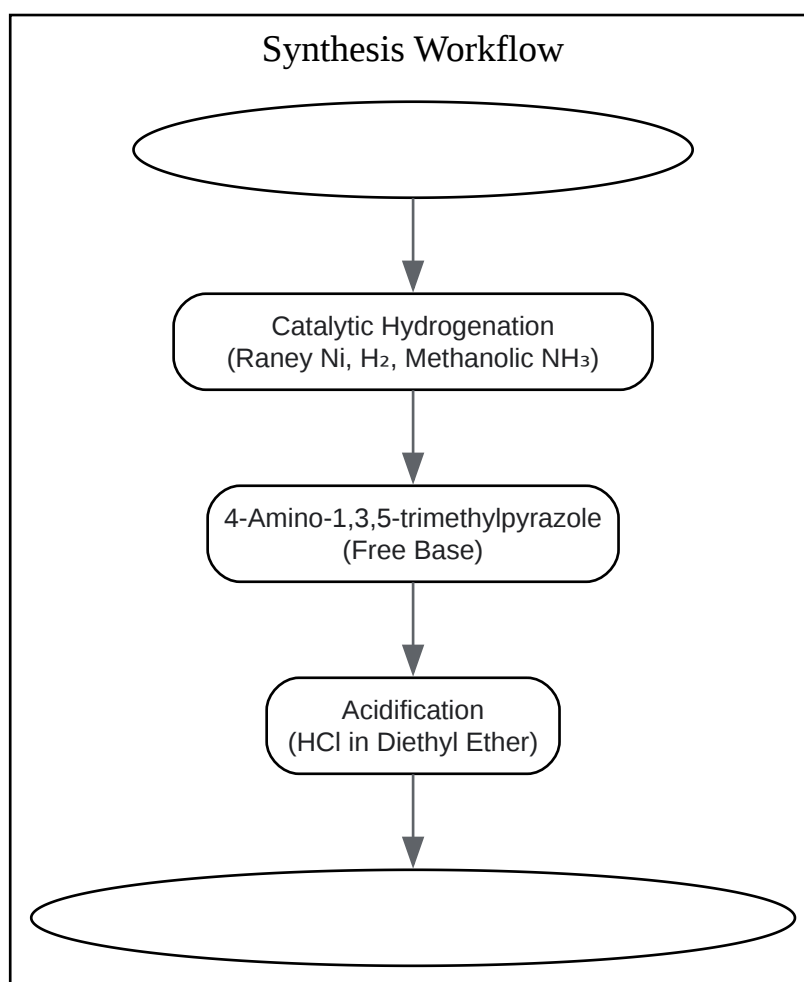
Materials:

- 4-Amino-1,3,5-trimethylpyrazole
- Anhydrous Diethyl Ether
- Hydrochloric Acid (2M in diethyl ether)
- Stirring apparatus

- Filtration apparatus

Procedure:

- Dissolve the crude 4-Amino-1,3,5-trimethylpyrazole in a minimal amount of anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with constant stirring.
- Continue stirring for 30 minutes, during which a precipitate should form.
- Collect the precipitate by vacuum filtration.
- Wash the solid with cold diethyl ether.
- Dry the solid under vacuum to yield **4-Amino-1,3,5-trimethylpyrazole hydrochloride**.



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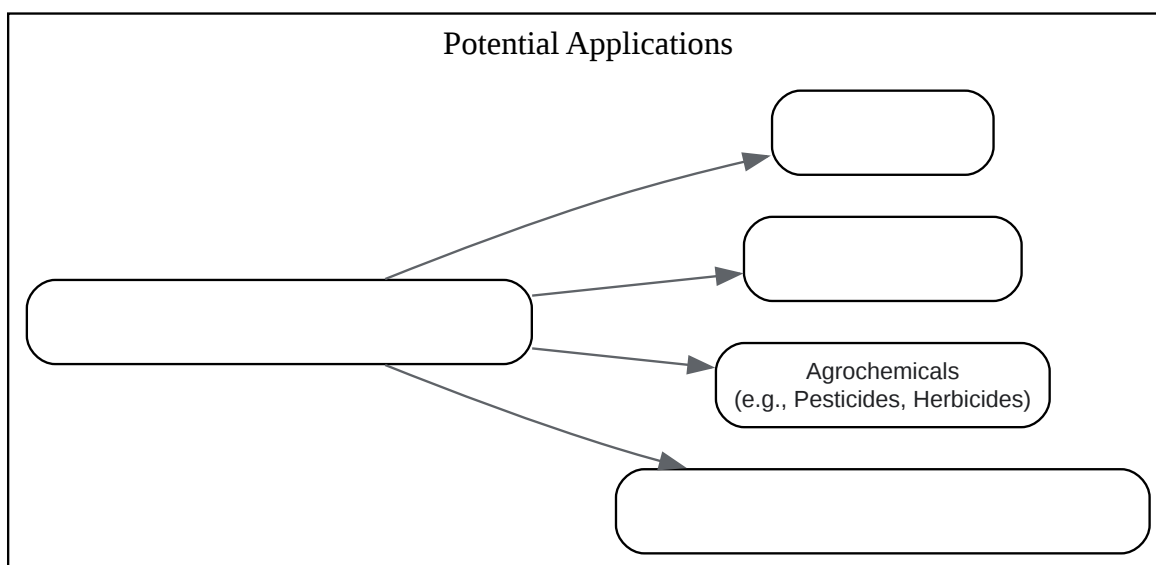
Caption: Synthesis workflow for **4-Amino-1,3,5-trimethylpyrazole hydrochloride**.

Applications

4-Amino-1,3,5-trimethylpyrazole hydrochloride is a valuable intermediate in the synthesis of various target molecules in different fields of research and development.[1]

- **Pharmaceuticals:** It serves as a key building block for the synthesis of compounds targeting neurological disorders and for pain management.[1] The pyrazole scaffold is present in numerous drugs with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][6]

- Agrochemicals: The nitrogen-rich heterocyclic structure is useful in the development of novel pesticides and herbicides.[1]
- Coordination Chemistry: It can be used as a ligand to form metal complexes with potential catalytic applications.[1]
- Protein Degraders: This compound is classified as a building block for protein degraders, suggesting its utility in the design of molecules for targeted protein degradation.[4]



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Caption: Potential applications of **4-Amino-1,3,5-trimethylpyrazole hydrochloride**.

Experimental Protocols

The following are generalized protocols for common reactions involving **4-Amino-1,3,5-trimethylpyrazole hydrochloride**. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Amide Coupling

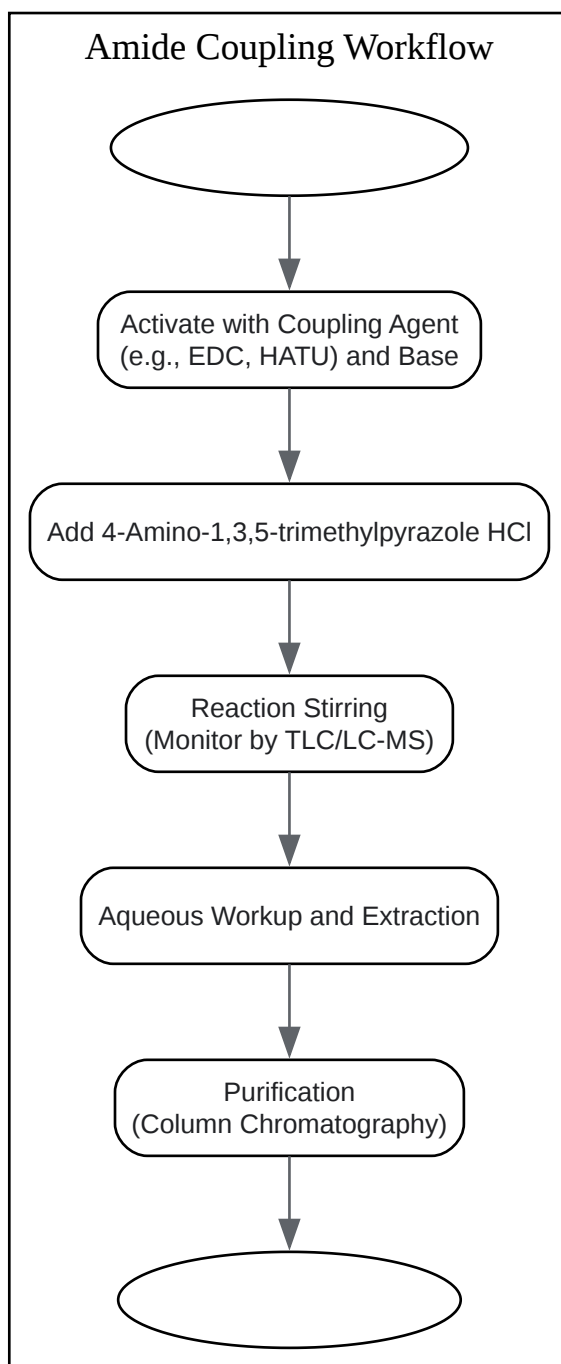
Objective: To form an amide bond between 4-Amino-1,3,5-trimethylpyrazole and a carboxylic acid.

Materials:

- **4-Amino-1,3,5-trimethylpyrazole hydrochloride**
- Carboxylic acid of interest
- Coupling agent (e.g., EDC·HCl, HATU)
- Base (e.g., DIPEA, triethylamine)
- Anhydrous solvent (e.g., DMF, DCM)
- Stirring apparatus
- Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

- To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add the coupling agent (1.1 eq) and a base (2.2 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add **4-Amino-1,3,5-trimethylpyrazole hydrochloride** (1.0 eq) to the reaction mixture.
- Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography.



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Caption: Experimental workflow for a typical amide coupling reaction.

Protocol 2: Reductive Amination

Objective: To form a secondary amine by reacting 4-Amino-1,3,5-trimethylpyrazole with an aldehyde or ketone.

Materials:

- **4-Amino-1,3,5-trimethylpyrazole hydrochloride**
- Aldehyde or ketone of interest
- Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
- Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
- Acetic acid (catalytic amount)
- Stirring apparatus

Procedure:

- Dissolve **4-Amino-1,3,5-trimethylpyrazole hydrochloride** (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent.
- Add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1 hour to form the imine intermediate.
- Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

Data Presentation

The following table can be used to record and compare the results of synthetic modifications using **4-Amino-1,3,5-trimethylpyrazole hydrochloride**.

Derivative	R-Group	Reaction Type	Yield (%)	Purity (%)	Analytical Method
Example Amide	-C(O)Ph	Amide Coupling	LC-MS, ¹ H NMR		
Example Amine	-CH ₂ Ph	Reductive Amination	LC-MS, ¹ H NMR		
User Data 1					
User Data 2					

Analytical Methods

The characterization of **4-Amino-1,3,5-trimethylpyrazole hydrochloride** and its derivatives can be performed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the final products.
- Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups. The IR spectrum of the related 1,3,5-Trimethyl-1H-pyrazol-4-amine is available in the NIST database.[7]
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

For in-depth mechanistic studies of its synthesis, advanced techniques like in-line FT-IR spectroscopy combined with independent component analysis could be employed, similar to studies on related pyrazoles.[8]

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- To cite this document: BenchChem. [Application Notes and Protocols: 4-Amino-1,3,5-trimethylpyrazole hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581376#experimental-protocols-for-4-amino-1-3-5-trimethylpyrazole-hydrochloride]

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